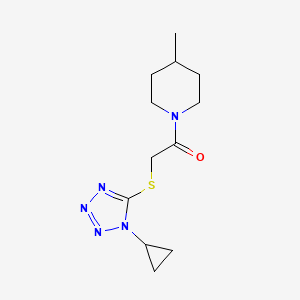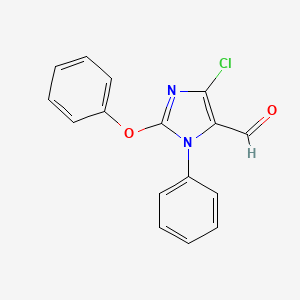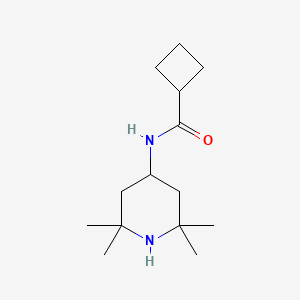
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide, also known as TEMPOL, is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. This compound has been shown to possess potent antioxidant and anti-inflammatory effects, making it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is complex and multifaceted. It has been shown to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. Furthermore, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further contribute to its protective effects.
Biochemical and Physiological Effects:
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to protect cells from oxidative stress, reduce inflammation, and enhance cell survival. In vivo studies have shown that N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can improve vascular function, reduce blood pressure, and protect against ischemic injury. Furthermore, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is its stability and ease of use in laboratory experiments. It can be easily synthesized and purified, and its antioxidant and anti-inflammatory properties make it a versatile tool for studying various disease models. However, one limitation of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are many potential future directions for research on N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide. One area of interest is the development of novel N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide derivatives with improved solubility and bioavailability. Another area of focus is the investigation of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide's potential as a therapeutic agent in human clinical trials. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide and to identify its potential applications in other disease models.
Métodos De Síntesis
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can be achieved through several methods, including the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with cyclobutanone, or the oxidation of 2,2,6,6-tetramethylpiperidine with tert-butyl hydroperoxide. The purity and yield of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can be optimized through careful purification techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. In particular, its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of conditions such as cardiovascular disease, diabetes, and neurodegenerative disorders. In addition, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have a protective effect against radiation-induced damage and can be used as a radioprotective agent.
Propiedades
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-13(2)8-11(9-14(3,4)16-13)15-12(17)10-6-5-7-10/h10-11,16H,5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZHAOQCMSHQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

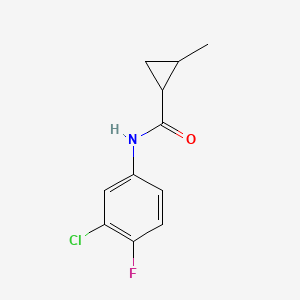

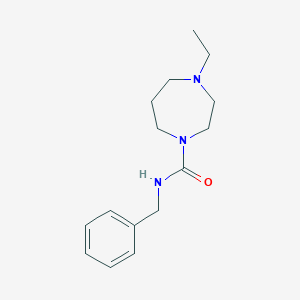
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
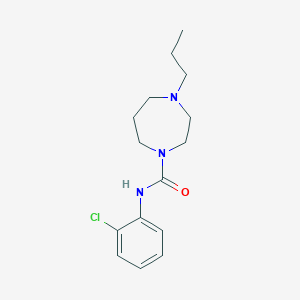
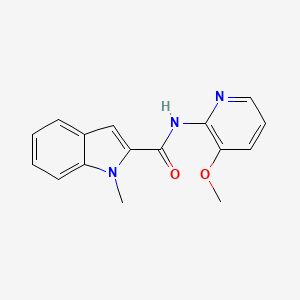
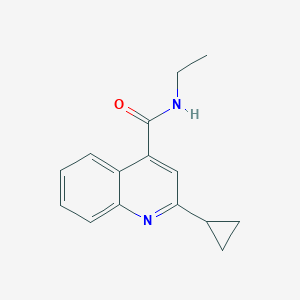
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
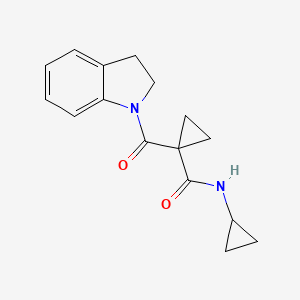
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)

